molecular formula C19H22N4O4 B15019625 N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide

N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide

Cat. No.: B15019625
M. Wt: 370.4 g/mol
InChI Key: HMQXZFDPDHRYKG-UDWIEESQSA-N
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Description

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and an ethylphenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-(4-ethylphenoxy)acetic acid hydrazide and 2-(dimethylamino)-5-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(4-ethylphenoxy)acetohydrazide is unique due to the presence of both a nitrophenyl group and an ethylphenoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and selectivity.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C19H22N4O4/c1-4-14-5-8-17(9-6-14)27-13-19(24)21-20-12-15-11-16(23(25)26)7-10-18(15)22(2)3/h5-12H,4,13H2,1-3H3,(H,21,24)/b20-12+

InChI Key

HMQXZFDPDHRYKG-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(C)C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(C)C

Origin of Product

United States

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